

Strategic Overview: The Utility of a Bifunctional Linker

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Compound of Interest

Compound Name: *N*-Cbz-11-aminoundecanoic acid

CAS No.: 3422-91-1

Cat. No.: B2888180

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11-(Benzyloxycarbonylamino)undecanoic acid is a valuable building block in modern organic and medicinal chemistry. Its structure is deceptively simple: a C11 aliphatic chain provides a hydrophobic spacer, terminated at one end by a carboxylic acid and at the other by an amine protected with a benzyloxycarbonyl (Cbz or Z) group. This configuration makes it an exemplary bifunctional linker, designed for the sequential and controlled conjugation of different molecular entities.

The core utility lies in its architectural design:

- **The Carboxylic Acid Terminus:** This functional group serves as a versatile handle for covalent modification. It can be readily activated to form esters (like N-hydroxysuccinimide esters) or amides, enabling linkage to proteins, peptides, drug payloads, or reporter molecules.
- **The Protected Amine Terminus:** The amine is temporarily masked by the Cbz group, rendering it non-reactive under the conditions used to modify the carboxylic acid. This is the cornerstone of its utility in multi-step syntheses.

- The C11 Aliphatic Spacer: The long, flexible undecanoic acid chain provides spatial separation between conjugated molecules, which can be critical for maintaining the biological activity of each component. It is classified as an aliphatic, hydrophobic linker.[1]

This molecule is particularly relevant in fields like Antibody-Drug Conjugate (ADC) and Proteolysis-Targeting Chimera (PROTAC) development, where precise assembly of complex biomolecular constructs is paramount.[1][2]

Physicochemical and Structural Properties

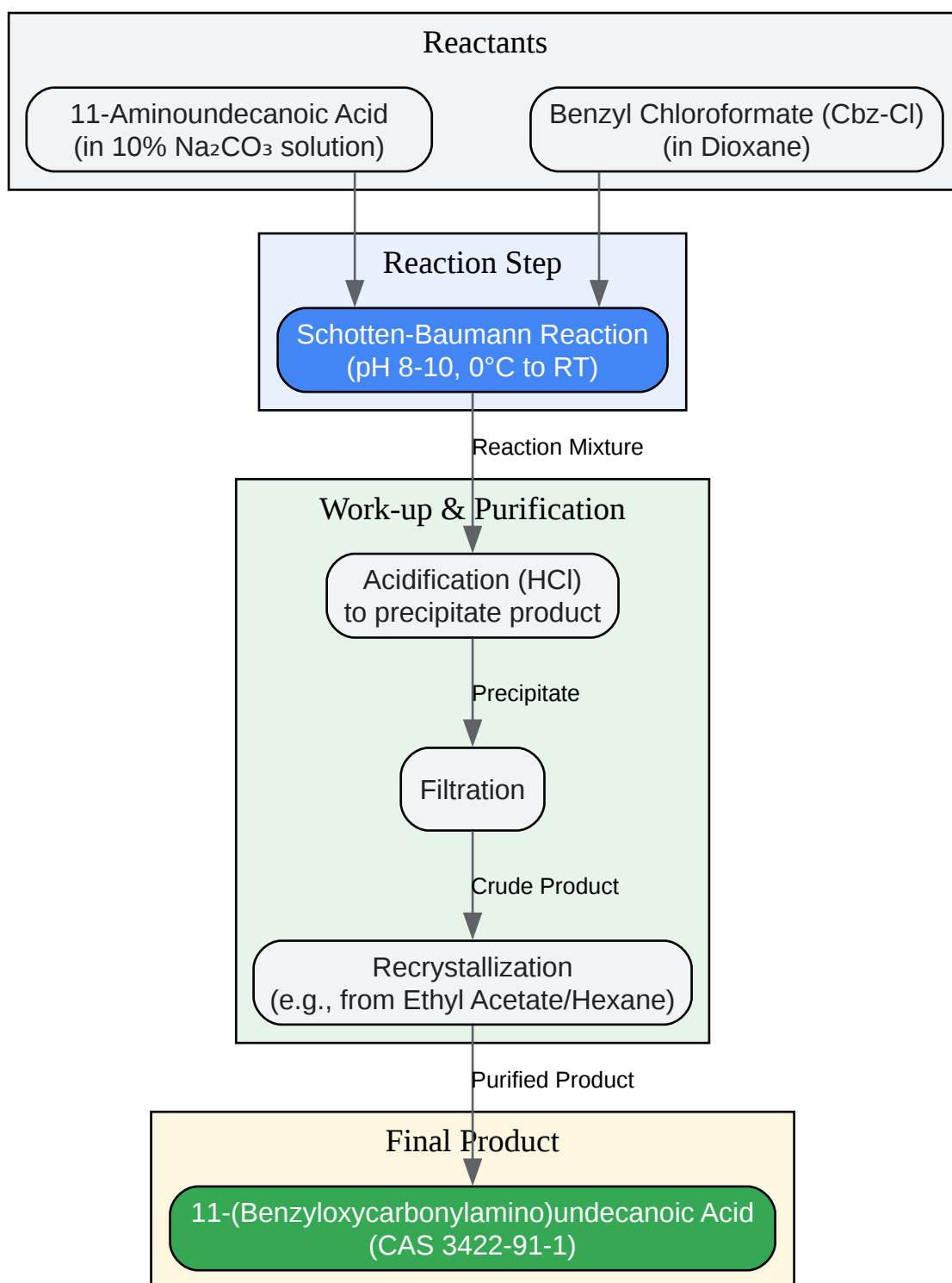
A clear understanding of the molecule's physical properties is essential for its effective use in the laboratory, from designing reaction conditions to purification strategies.

Property	Value	Source
CAS Number	3422-91-1	
Molecular Formula	C ₁₉ H ₂₉ NO ₄	
Molecular Weight	335.44 g/mol	
Appearance	White to off-white solid/powder	General Ref.
Solubility	Soluble in organic solvents (DMSO, DMF, Methanol, Dichloromethane); Insoluble in water.	General Ref.
Melting Point	~78-82 °C (May vary with purity)	General Ref.

Synthesis and Purification: A Validated Protocol

The synthesis of 11-(benzyloxycarbonylamino)undecanoic acid is a classic example of amine protection using the Schotten-Baumann reaction conditions.[3] The starting material, 11-aminoundecanoic acid, is itself derived from renewable resources like castor oil, making it a sustainable building block.[4]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with defined checkpoints to ensure reaction completion and product purity.

Materials:

- 11-Aminoundecanoic acid (1.0 eq)
- Benzyl chloroformate (Cbz-Cl) (1.1 eq)
- Sodium Carbonate (Na_2CO_3)
- Dioxane
- Deionized Water
- Hydrochloric Acid (HCl), 2M
- Ethyl Acetate
- Hexane
- Standard laboratory glassware, magnetic stirrer, ice bath, filtration apparatus.

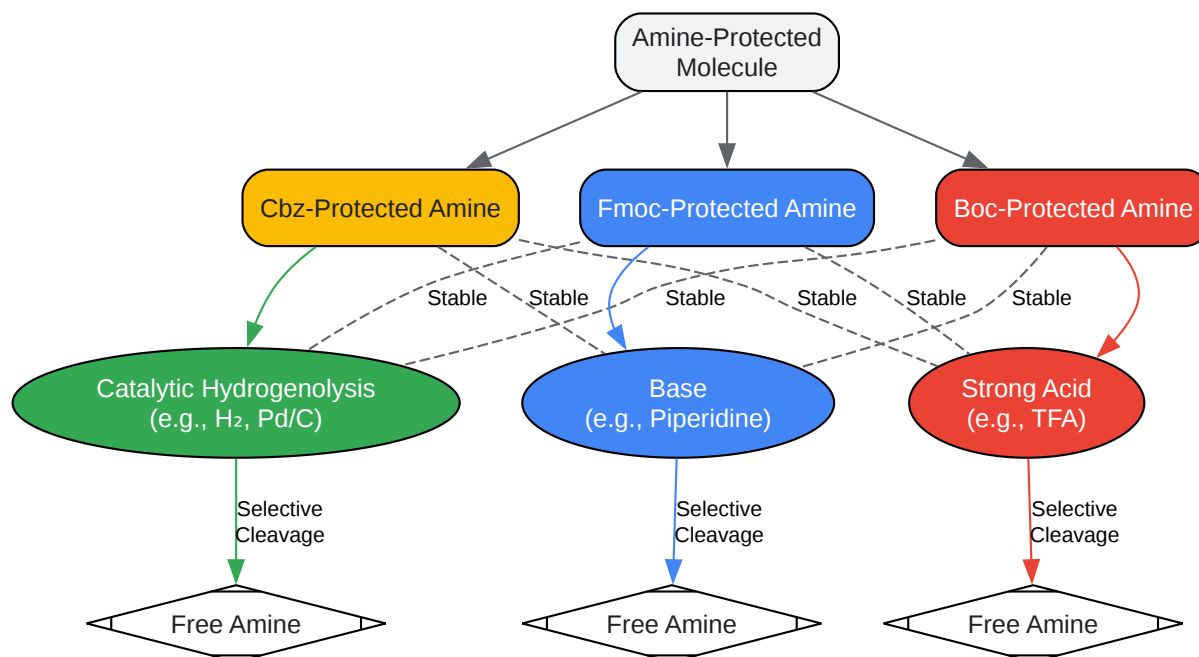
Procedure:

- **Dissolution of Starting Material:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 11-aminoundecanoic acid in a 10% aqueous solution of sodium carbonate. Cool the flask in an ice bath to 0-5 °C.
 - **Expertise & Experience:** Using an aqueous base (Na_2CO_3) serves two critical functions: it deprotonates the amino group of the starting material, making it a more potent nucleophile, and it simultaneously acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction. Maintaining a pH between 8 and 10 is crucial; a lower pH will protonate the amine, reducing its reactivity, while a higher pH can risk racemization in chiral compounds (not a concern here, but good practice) and promote hydrolysis of the benzyl chloroformate.

- Addition of Protecting Group: While stirring vigorously in the ice bath, add a solution of benzyl chloroformate in dioxane dropwise to the reaction mixture.
 - Trustworthiness: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, promoting an efficient reaction. Dropwise addition of the highly reactive Cbz-Cl prevents localized high concentrations, which could lead to unwanted side reactions.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.
 - Self-Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane with a small amount of acetic acid. The product spot should be less polar (higher R_f) than the starting amino acid.
- Product Precipitation: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted benzyl chloroformate and other organic impurities. Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl until the pH is ~2. A white precipitate of the product will form.
 - Expertise & Experience: The product is a carboxylic acid, which is deprotonated and soluble in the basic aqueous solution as its carboxylate salt. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate out of the aqueous solution due to its low water solubility.
- Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water. Dry the solid under vacuum. For higher purity, recrystallize the product from a suitable solvent system, such as ethyl acetate/hexane.
 - Self-Validation Checkpoint: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination. The melting point should be sharp and within the expected range.

The Cbz Group: Orthogonal Deprotection Strategy

A key advantage of the Cbz group is its stability profile and unique deprotection method, which makes it "orthogonal" to other common amine protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). This orthogonality is fundamental in complex, multi-step syntheses where selective deprotection is required.



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Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.

Cbz Deprotection Protocol: Catalytic Hydrogenolysis

This is the mildest and most common method for Cbz removal.[3]

Materials:

- Cbz-protected compound
- Palladium on Carbon (Pd/C), 10% w/w
- Methanol or Ethanol

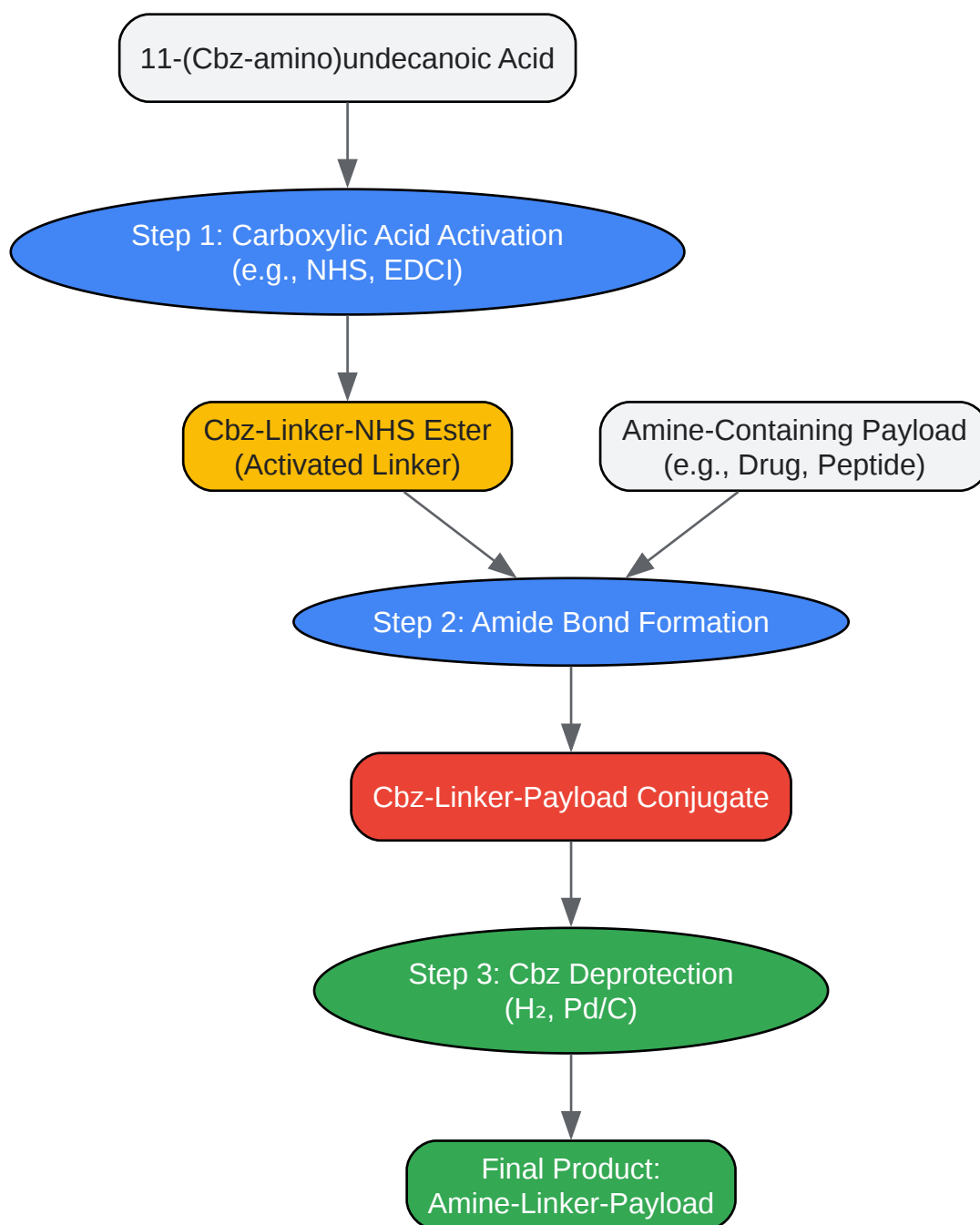
- Hydrogen (H₂) gas balloon or hydrogenation apparatus

Procedure:

- Setup: Dissolve the Cbz-protected compound in a suitable solvent like methanol in a flask.
- Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
 - Trustworthiness: The catalyst is often pyrophoric. It should be handled under an inert atmosphere (e.g., nitrogen or argon) if dry. Wetting the catalyst with the reaction solvent before addition can mitigate this risk.
- Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions).
- Reaction: Stir the reaction vigorously at room temperature.
 - Self-Validation Checkpoint: Monitor the reaction by TLC. The deprotected amine product will be significantly more polar (lower R_f) than the starting material. The reaction is typically complete within 1-3 hours.
- Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
 - Expertise & Experience: The Celite pad prevents the fine catalyst particles from passing through the filter paper. It is crucial to wash the Celite pad thoroughly with the reaction solvent to ensure complete recovery of the product. The filtrate now contains the deprotected product.
- Isolation: Remove the solvent under reduced pressure to yield the final product, the free amine.

Application Workflow: Conjugation Chemistry

The true value of 11-(benzyloxycarbonylamino)undecanoic acid is realized when it is used to link two different molecules. The following workflow demonstrates its use in conjugating a payload (containing an amine) to another molecule.



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Caption: General workflow for using the linker in bioconjugation.

This sequential process—activation, conjugation, and deprotection—allows for the precise and controlled assembly of complex molecules, which is a fundamental requirement in the development of targeted therapeutics and advanced biomaterials.

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